molecular formula C9H9F3OS B14029810 (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14029810
M. Wt: 222.23 g/mol
InChI Key: UJFOQNYJDGKBRW-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position, a trifluoromethyl group (-CF₃) at the 5-position, and a methylsulfanyl (-SCH₃) group. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, creating unique electronic and steric properties.

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3

InChI Key

UJFOQNYJDGKBRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution Using Aryl Halides

A common route involves reacting a suitably substituted aryl halide bearing a methoxy and trifluoromethyl group with methylthiolate or methylthiol under controlled conditions.

Typical procedure:

  • The aryl halide (e.g., 2-methoxy-5-(trifluoromethyl)chlorobenzene or bromobenzene) is reacted with sodium methylthiolate or methylthiol in an aprotic solvent such as dimethylformamide (DMF) or isopropanol.

  • The reaction is conducted at elevated temperatures (60–100°C) with stirring to promote substitution of the halogen by the methylsulfanyl group.

  • The product is isolated by filtration, extraction, and purification via recrystallization or chromatography.

Example from patent literature:

  • A related synthesis employed zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol reacting with o-nitrochlorobenzene in isopropanol at reflux to form diphenyl sulfide derivatives, indicating the feasibility of nucleophilic aromatic substitution in related trifluoromethylated systems.

Metal-Free Trifluoromethylthiolation of Arylazo Sulfones

An advanced, metal-free method involves visible-light-driven trifluoromethylthiolation of arylazo sulfones to yield aryl trifluoromethyl thioethers, which can be adapted for the synthesis of this compound.

Key steps:

  • Preparation of arenediazonium tetrafluoroborates from the corresponding anilines via diazotization with sodium nitrite and tetrafluoroboric acid at 0°C.

  • Formation of arylazo sulfones by reaction of arenediazonium salts with sodium methanesulfinate.

  • Visible-light irradiation in the presence of trifluoromethylthiolating agents and paratoluenesulfonic acid in dichloroethane (DCE) to afford the trifluoromethylthio-substituted aryl sulfides.

This method avoids the use of metal catalysts and harsh conditions, offering a selective and efficient route to trifluoromethylated aryl sulfides.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Nucleophilic substitution 2-Methoxy-5-(trifluoromethyl)aryl halide + methylthiolate Sodium methylthiolate or methylthiol 60–100°C, aprotic solvent (DMF, isopropanol) Straightforward, scalable
Metal-free trifluoromethylthiolation Arylazo sulfones derived from arenediazonium salts Sodium methanesulfinate, trifluoromethylthiolating agents, visible light Room temperature, DCE solvent, no metals Mild, selective, environmentally friendly

Detailed Research Findings and Analysis

Reaction Yields and Purity

  • The nucleophilic substitution approach typically yields the target sulfide in moderate to good yields (50–80%), depending on the purity of starting materials and reaction optimization.

  • The metal-free trifluoromethylthiolation method reported yields up to 68% for analogous trifluoromethylthioethers, with high selectivity and minimal by-products.

Spectral Characterization

  • NMR Data: The trifluoromethyl group exhibits characteristic signals in ^19F NMR around −38 ppm (singlet for CF3). Aromatic protons appear in the 7.0–8.0 ppm range in ^1H NMR. The methyl sulfide group shows a singlet near 2.0–2.5 ppm.

  • Mass Spectrometry: Molecular ion peaks correspond to the molecular weight of 222.23 g/mol, confirming the molecular formula C9H9F3OS.

  • These data are essential for confirming the structure and purity of the synthesized compound.

Industrial and Research Applications

  • The compound's trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

  • Research focuses on optimizing synthetic routes to improve yield, reduce by-products, and enable scale-up for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethyl groups can participate in various chemical interactions, while the sulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

The compound’s properties are highly sensitive to substituent positions and types. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Functional Groups Key Differences
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane 2-OCH₃, 5-CF₃ -SCH₃ Reference compound
(2-Chloro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane 2-Cl, 3-OCH₃, 4-CF₃ -SCH₃ Chlorine substitution alters electronic effects and steric hindrance.
2-Fluoro-N-[2-methoxy-5-(trifluoromethyl)phenyl]benzamide 2-OCH₃, 5-CF₃ -NHCOC₆H₄F Benzamide group introduces hydrogen-bonding capability.
Methyl 2-methoxy-5-(trifluoromethyl)benzoate 2-OCH₃, 5-CF₃ -COOCH₃ Ester group increases hydrophilicity and hydrolytic susceptibility.
3-(Trifluoromethyl)pyridine-2-thiol Pyridine core, 3-CF₃ -SH Thiol group enhances acidity and metal-binding capacity.
Key Findings:
  • Electronic Effects : The methoxy group donates electrons via resonance, while -CF₃ withdraws electrons inductively. Substituting -SCH₃ with -SH (thiol) or -COOCH₃ (ester) modifies redox behavior and solubility .
  • Applications : Benzamide derivatives (e.g., 2-fluoro-N-[2-methoxy-5-CF₃]benzamide) are explored in drug development due to improved bioavailability .

Sulfur Oxidation State Comparisons

The oxidation state of sulfur critically impacts chemical behavior:

Table 2: Sulfur-Containing Functional Groups
Compound Sulfur Group Oxidation State Reactivity
(2-Methoxy-5-CF₃)phenyl(methyl)sulfane -SCH₃ -2 (thioether) Moderate stability; prone to oxidation to sulfoxides/sulfones.
Diphenyl sulfone -SO₂- +6 (sulfone) High thermal stability; inert under physiological conditions.
5-(Ethylsulfonyl)-2-methoxyaniline -SO₂C₂H₅ +6 (sulfonyl) Electron-withdrawing; enhances metabolic stability in agrochemicals.
Key Findings:
  • Thioethers (-SCH₃) : Less oxidized than sulfones/sulfonates, making them more reactive in radical or nucleophilic substitution reactions .
  • Sulfones (-SO₂-) : Used in high-performance polymers (e.g., diphenyl sulfone) due to thermal stability .

Biological Activity

(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane, also known by its CAS number 1824651-97-9, is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a methyl sulfane moiety. These characteristics contribute to its potential biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

1. Anti-inflammatory Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, related compounds have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study identified a structurally similar compound that demonstrated significant COX-2 inhibition with an IC50 value of 0.25 µM . This suggests that this compound may possess similar anti-inflammatory properties.

2. Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. In a comparative study, derivatives with similar structural motifs exhibited promising cytotoxic effects. For example, certain urea derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent . The mechanism of action appears to involve the down-regulation of key oncogenes such as EGFR and KRAS in specific cancer cell lines .

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to this compound:

StudyCompoundActivityIC50/MIC Values
Trifluoromethyl phenyl sulfideCOX-2 Inhibition0.25 µM
Urea DerivativesAnticancer (various lines)IC50 = 22.4 µM (PACA2)
Urea DerivativesAntibacterialMIC = 4.88 µg/mL

The biological activity of this compound is likely influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances lipophilicity and membrane permeability . This property can facilitate better interaction with biological targets, leading to improved therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a methoxy group can be introduced via Williamson ether synthesis using 2-hydroxy-5-(trifluoromethyl)phenyl precursors, followed by methylthiolation using methyl disulfides or thiolating agents like Lawesson’s reagent. Reaction temperature (e.g., 60–80°C for etherification) and solvent polarity (e.g., DMF for polar intermediates) critically affect yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR : 1^1H and 19^19F NMR to confirm methoxy (-OCH3_3), trifluoromethyl (-CF3_3), and methylthio (-SCH3_3) groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 266.05).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

  • Storage : Keep in a cool, dry environment (2–8°C) under inert gas (Ar/N2_2) due to sensitivity to moisture and oxidation.
  • Hazard Classification : Classified as [危]4-3-III (flammable, corrosive) based on structural analogs like 2-Methoxy-5-methylphenyl trifluoromethanesulfonate. Use PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for enhanced biological activity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Docking Studies : Simulate interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina. For example, trifluoromethyl groups enhance hydrophobic interactions in enzyme active sites .
  • SAR Analysis : Modify substituents (e.g., replacing -SCH3_3 with -SO2_2CH3_3) to evaluate potency changes in antimicrobial or anticancer assays .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

  • Contradiction Example : Discrepancies in 13^13C NMR chemical shifts for the trifluoromethyl group may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6).
  • Resolution : Use deuterated solvents consistently and cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The methylthio group is prone to oxidation at pH > 8, forming sulfoxides/sulfones.
  • Mitigation : Encapsulate in liposomes or cyclodextrins to enhance stability in physiological conditions .

Q. What role does this compound play in photoinduced electron transfer (PET) studies for organic photovoltaics?

  • Application : As an electron-deficient moiety (due to -CF3_3), it can act as an acceptor in donor-acceptor polymer blends.
  • Experimental Design : Blend with conjugated polymers (e.g., P3HT) and analyze via transient absorption spectroscopy to measure charge separation efficiency. Annealing at 150°C improves crystallinity and device performance .

Methodological Guidance

8. Designing a kinetic study to evaluate the compound’s reactivity in cross-coupling reactions:

  • Variables : Vary catalysts (Pd/C vs. Ni-based), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (THF vs. toluene).
  • Data Collection : Monitor reaction progress via GC-MS at 30-minute intervals.
  • Analysis : Calculate rate constants (k) using pseudo-first-order kinetics and compare turnover frequencies (TOF) .

9. Addressing inconsistent bioactivity data across cell lines:

  • Hypothesis : Variability may stem from differential expression of metabolizing enzymes (e.g., cytochrome P450).
  • Approach : Use siRNA knockdown models to silence specific enzymes and re-test IC50_{50} values in cancer cell lines (e.g., HeLa vs. MCF-7) .

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